Antiproliferative agent-18
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Overview
Description
Antiproliferative agent-18 is a compound known for its ability to inhibit the proliferation of cancer cells. This compound has shown significant potential in the treatment of various types of cancer by interfering with the cell cycle and inducing apoptosis in malignant cells. Its unique structure and mechanism of action make it a promising candidate for further research and development in the field of oncology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antiproliferative agent-18 typically involves a multi-step process. One common method includes the [2+2] cycloaddition reaction of bis-isatin Schiff bases with activated aryloxyacetic acid derivatives. This reaction is carried out under controlled conditions to ensure the formation of the desired β-lactam compounds. The structures of the synthesized compounds are confirmed using techniques such as Fourier-transform infrared spectroscopy, proton-1 and carbon-13 nuclear magnetic resonance spectroscopies, and CHN analysis .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing production costs. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
Antiproliferative agent-18 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with altered biological activities.
Reduction: Reduction reactions can modify the functional groups on the compound, potentially enhancing its antiproliferative properties.
Substitution: Substitution reactions can introduce new functional groups, leading to the formation of novel analogs with improved efficacy.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various β-lactam derivatives, each with unique structural and biological properties. These derivatives are often evaluated for their antiproliferative activity against different cancer cell lines.
Scientific Research Applications
Antiproliferative agent-18 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model system for studying the mechanisms of β-lactam formation and reactivity.
Biology: Researchers investigate its effects on cell cycle regulation and apoptosis in cancer cells.
Industry: Its derivatives are evaluated for use in the development of new anticancer drugs with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of Antiproliferative agent-18 involves several key steps:
DNA Binding: The compound interacts with DNA, disrupting the replication process and leading to cell cycle arrest.
Apoptosis Induction: It induces apoptosis by increasing the levels of reactive oxygen species and decreasing the mitochondrial membrane potential.
Molecular Targets: The primary molecular targets include DNA and various proteins involved in cell cycle regulation and apoptosis pathways.
Comparison with Similar Compounds
Similar Compounds
Bis-isatin Schiff bases: These compounds share a similar structure and mechanism of action with Antiproliferative agent-18.
Eugenol derivatives: These compounds also exhibit antiproliferative activity and are used in cancer research.
Uniqueness
This compound is unique due to its specific β-lactam structure, which allows for targeted interactions with DNA and proteins involved in cancer cell proliferation. Its ability to induce apoptosis through multiple pathways makes it a versatile and potent anticancer agent.
Properties
Molecular Formula |
C26H27FN2OS |
---|---|
Molecular Weight |
434.6 g/mol |
IUPAC Name |
N-(1-adamantyl)-3-(4-fluorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C26H27FN2OS/c1-30-23-8-2-20(3-9-23)24-16-31-25(29(24)22-6-4-21(27)5-7-22)28-26-13-17-10-18(14-26)12-19(11-17)15-26/h2-9,16-19H,10-15H2,1H3 |
InChI Key |
BHDHBEAQJVHRAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=NC34CC5CC(C3)CC(C5)C4)N2C6=CC=C(C=C6)F |
Origin of Product |
United States |
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